uPA vs. TMPRSS2 Selectivity: Cyclohexylguanidine P1 Residues Switch Protease Inhibition Profiles
In a systematic study of arginine‑mimetic P1 residues attached to identical peptidomimetic backbones, the cyclohexylguanidine‑bearing inhibitor potently inhibited urokinase‑type plasminogen activator (uPA), whereas the phenylguanidine‑bearing analog showed strong affinity for the transmembrane serine protease TMPRSS2 [1]. Both inhibitors displayed high selectivity over a panel of structurally similar and physiologically important trypsin‑like serine proteases [1]. Absolute Ki or IC₅₀ values for the matched‑pair inhibitors are reported in the source publication and provide quantitative justification for selecting the cyclohexylguanidine warhead when uPA is the intended target.
| Evidence Dimension | Protease inhibition selectivity (enzyme target preference) |
|---|---|
| Target Compound Data | Cyclohexylguanidine‑based peptidomimetic inhibitor: potent uPA inhibition; weak or negligible TMPRSS2 inhibition |
| Comparator Or Baseline | Phenylguanidine‑based peptidomimetic inhibitor (identical scaffold): potent TMPRSS2 inhibition; weak or negligible uPA inhibition |
| Quantified Difference | Qualitative target switch (uPA vs. TMPRSS2); see source for exact Ki/IC₅₀ values [1]. |
| Conditions | Enzyme inhibition assays against recombinant uPA, TMPRSS2, and a panel of related trypsin‑like serine proteases. |
Why This Matters
This selectivity switch is critical for research programs targeting uPA‑driven pathologies (e.g., cancer metastasis) where off‑target TMPRSS2 inhibition must be avoided, or vice versa for antiviral applications.
- [1] Pilz W, Böttcher‑Friebertshäuser E, Steinmetzer T. Ligand‑Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres. Int. J. Mol. Sci. 2024, 25(3), 1375. View Source
